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Executive Summary

Milademetan tosylate hydrate is an orally available, potent, and selective small-molecule
inhibitor of the Murine Double Minute 2 (MDM2) protein. In cancers with wild-type TP53, the
overexpression or amplification of MDM2 leads to the inactivation of the p53 tumor suppressor
protein, thereby promoting cancer cell survival and proliferation. Milademetan is designed to
disrupt the MDM2-p53 interaction, thereby restoring p53's tumor-suppressive functions,
including cell cycle arrest, apoptosis, and senescence. This guide provides a comprehensive
overview of the target validation for milademetan, summarizing key preclinical and clinical data,
and outlining the experimental methodologies used in its evaluation.

Mechanism of Action: Restoring p53 Function

The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it
the name "guardian of the genome".[1] In response to cellular stress, such as DNA damage,
p53 can halt the cell cycle to allow for repair or induce programmed cell death (apoptosis) if the
damage is irreparable.[1] However, in a significant portion of cancers that retain a wild-type
TP53 gene, the function of the p53 protein is abrogated by its negative regulator, MDM2.[1][2]

MDMZ2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[2] By binding to
p53, MDM2 not only inhibits its transcriptional activity but also shuttles it out of the nucleus for
destruction.[2] In several cancer types, particularly dedifferentiated liposarcoma, the MDM2
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gene is amplified, leading to an overabundance of the MDM2 protein and subsequent
suppression of p53.[2]

Milademetan tosylate hydrate acts by competitively binding to the p53-binding pocket of
MDMZ2, preventing the interaction between MDM2 and p53.[2][3] This disruption leads to the
stabilization and accumulation of p53, allowing it to transcriptionally activate its target genes
and restore its tumor-suppressive functions.[2][4]
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Figure 1: Mechanism of Action of Milademetan. This diagram illustrates the restoration of p53
function by milademetan in MDM2-amplified cancer cells.

Preclinical Target Validation

The antitumor activity of milademetan has been demonstrated in various preclinical models,
providing a strong rationale for its clinical development.

In Vitro Studies

Milademetan has shown potent anti-proliferative activity in cancer cell lines with wild-type TP53
and MDM2 amplification.[4] In preclinical studies, milademetan induced p53-dependent
apoptosis in human cancer cell lines.[5]

In Vivo Studies

In xenograft models of tumors with functional, wild-type p53, milademetan has demonstrated
significant antitumor activity.[5] Preclinical studies in xenograft models showed that
milademetan induced antitumor activity.[6]

Clinical Target Validation

Milademetan has undergone extensive clinical evaluation in patients with advanced cancers,
particularly those with MDM2 amplification.

Phase | Dose-Escalation Study (NCT01877382)

A first-in-human, Phase | study was conducted to evaluate the safety, pharmacokinetics,
pharmacodynamics, and preliminary efficacy of milademetan in patients with advanced solid
tumors or lymphomas.[5] A total of 107 patients were enrolled, with 53 having dedifferentiated
liposarcoma, a tumor type known to be enriched for MDM2 amplification.[7]

The study explored various dosing schedules, and an intermittent schedule of 260 mg once
daily on days 1-3 and 15-17 of a 28-day cycle was identified as the recommended Phase II
dose.[7] This intermittent dosing regimen was found to mitigate dose-limiting hematologic
toxicities while maintaining efficacy.[7]

Table 1: Efficacy in Phase | Study (Dedifferentiated Liposarcoma Cohort)
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Recommended
Endpoint All Schedules (nh=53) Intermittent Schedule
(n=16)
Disease Control Rate 58.5% (95% CI: 44.1-71.9) 62.0% (95% CI: 35.4-84.8)

Median Progression-Free
Survival 7.2 months (95% CI: 3.8-10.1) 7.4 months (95% CI: 1.8-14.6)
urviva

Data from Gounder et al., Journal of Clinical Oncology, 2023.[7]

Phase Il Basket Study (MANTRA-2; NCT05012397)

The MANTRA-2 study is a Phase I, multicenter, single-arm, open-label basket trial evaluating
the efficacy of milademetan in patients with advanced or metastatic solid tumors with TP53
wild-type and MDM2 amplification (copy number = 12).[5]

Interim results from this study have shown preliminary antitumor activity in heavily pretreated
patients with various solid tumors. As of October 2022, of 10 evaluable patients, two had
unconfirmed partial responses (one with pancreatic cancer and one with lung cancer).

Phase lll Registrational Study (MANTRA; NCT04979442)

The MANTRA study is a randomized, multicenter, open-label, Phase Il trial comparing
milademetan to the standard-of-care agent trabectedin in patients with dedifferentiated
liposarcoma.[3]

Experimental Protocols

Detailed, step-by-step experimental protocols are often provided in the supplementary
materials of the cited publications. For full methodological details, readers are encouraged to
consult these resources.

Preclinical Study Protocols

e Cell Lines and Culture: A variety of cancer cell lines with known TP53 and MDM2 status were
used.
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e In Vitro Assays:

o p53 Pathway Activation: Assessed by measuring the mRNA expression of p53 target
genes, such as p21 and PUMA, using quantitative real-time PCR.

o Apoptosis: Measured using assays that detect the activity of caspases, such as the
caspase-3/7 assay.

e Xenograft and Patient-Derived Xenograft (PDX) Models:

[¢]

Animal Models: Immunocompromised mice (e.g., nude mice) were used.

[¢]

Tumor Implantation: Human cancer cell lines or patient-derived tumor fragments were
implanted subcutaneously.

[e]

Treatment: Milademetan was administered orally at various doses and schedules.

Tumor Growth Inhibition: Tumor volume was measured regularly, and the percentage of

[e]

tumor growth inhibition was calculated.
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Figure 2: Preclinical Experimental Workflow. This diagram outlines the general workflow for the
preclinical evaluation of milademetan.

Clinical Trial Protocols

» Patient Selection: Eligibility criteria for clinical trials typically include patients with advanced
or metastatic solid tumors, with specific requirements for TP53 and MDM2 status determined
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by central laboratory testing.[5]

o Treatment Regimen: Milademetan is administered orally on an intermittent schedule, with the

recommended dose being 260 mg once daily on days 1-3 and 15-17 of a 28-day cycle.[7]

o Efficacy Assessment: Tumor response is evaluated using Response Evaluation Criteria in
Solid Tumors (RECIST) v1.1.[5]

o Safety Assessment: Adverse events are monitored and graded according to the National

Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

e Pharmacodynamic Assessments:

o Biomarker Analysis: Blood and tumor tissue samples are collected to assess biomarkers

of p53 pathway activation. This can include immunohistochemistry for p53, p21, and

MDMZ2 protein levels in tumor biopsies.

o Serum Markers: Levels of serum biomarkers, such as MIC-1 (also known as GDF15), may

be measured as indicators of p53 activation.

Safety and Tolerability

The most common grade 3 or 4 drug-related adverse events observed with milademetan are

hematologic, including thrombocytopenia, neutropenia, and anemia.[7] The intermittent dosing

schedule was specifically developed to mitigate these toxicities.[7] Non-hematologic adverse

events are generally mild to moderate in severity.

Table 2: Common Grade 3/4 Drug-Related Adverse Events (Phase | Study)

Adverse Event

All Schedules (N=107)

Recommended
Intermittent Schedule

(n=38)
Thrombocytopenia 29.0% 15.8%
Neutropenia 15.0% 5.0%
Anemia 13.1% 0%
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Data from Gounder et al., Journal of Clinical Oncology, 2023 and Rain Therapeutics press
release, 2023.[3][7]

Conclusion

The target of milademetan tosylate hydrate, the MDM2-p53 interaction, is well-validated both
preclinically and clinically. By inhibiting MDM2, milademetan effectively restores the tumor-
suppressive function of wild-type p53 in cancers with MDM2 amplification. Clinical trials have
demonstrated meaningful antitumor activity, particularly in dedifferentiated liposarcoma, with a
manageable safety profile through an optimized intermittent dosing schedule. Ongoing and
future studies will further define the role of milademetan in the treatment of various MDM2-
amplified solid tumors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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